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Compound of Interest

Compound Name: 1-Ethyl-2-methyl-1,4-diazepane

CAS No.: 1267599-58-5

Cat. No.: B1471702

Get Quote

Introduction & Structural Logic
1-Ethyl-2-methyl-1,4-diazepane is a bicyclic-like heterocycle (due to conformation) often used

as a pharmacophore in antihistamines and antipsychotics. Its analysis is complicated by

conformational flux (ring flipping of the 7-membered diazepane ring) and chirality at the C2

position.

Chiral Center: C2 (Methine).

Nitrogen Environments:

N1: Tertiary amine (Ethyl substituted).

N4: Secondary amine (Unsubstituted, H-bearing).

Key Analytical Challenge: Distinguishing the C2-methyl regioisomer from the C5/C6-methyl

isomers and resolving diastereotopic protons in NMR.
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Sample Preparation Protocol
Standardization is critical to prevent solvent-induced shifts.

Parameter Specification Rationale

Solvent (NMR)
CDCl₃ (99.8% D) + 0.03%

TMS

Chloroform minimizes H-

bonding broadening of the N4-

H proton.

Concentration 10–15 mg in 0.6 mL
Optimal for ¹³C sensitivity

without viscosity broadening.

Solvent (MS)
Methanol/Water (50:50) +

0.1% Formic Acid

Formic acid ensures

protonation ([M+H]⁺) for ESI

efficiency.

Handling Inert Atmosphere (N₂/Ar)

Diazepanes absorb CO₂ from

air to form carbamates; keep

sealed.

Method 1: Nuclear Magnetic Resonance (NMR)[1][2]
Experimental Logic
The C2-methyl group creates a chiral environment, making the protons on C3, C5, C6, and C7

diastereotopic. You will not see simple triplets/quintets; expect complex multiplets.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Position Shift (δ, ppm) Multiplicity Integration
Assignment
Logic

C2-Me 1.05 – 1.15
Doublet (J ≈ 6.5

Hz)
3H

Diagnostic

methyl adjacent

to chiral center.

N1-Et (CH₃) 1.00 – 1.10
Triplet (J ≈ 7.0

Hz)
3H

Overlaps with

C2-Me; verify via

COSY.

N4-H 1.80 – 2.20 Broad Singlet 1H

Exchangeable;

shift varies with

concentration.

N1-Et (CH₂) 2.45 – 2.65
Quartet (J ≈ 7.0

Hz)
2H

Deshielded by

N1.

C2-H 2.70 – 2.85 Multiplet 1H

Chiral methine;

couples to C2-

Me and C3-H.

C3-H a/b 2.30 – 2.90
Multiplets

(Complex)
2H

Diastereotopic

protons adjacent

to N1/N4.

C5/C7-H 2.60 – 3.00 Multiplets 4H
Protons alpha to

nitrogens.

C6-H 1.60 – 1.80 Multiplet 2H

The "bridge"

protons (beta to

nitrogens).

Structural Connectivity Diagram (DOT)
This diagram illustrates the coupling networks required to confirm the structure.
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Spin Systems (COSY)

N1-Ethyl Group
(Triplet-Quartet)

C2 Chiral Center
(C2-H + Methyl Doublet)

NOESY (Spatial) Propylene Bridge
(C5-C6-C7)

HMBC (Long Range)

Methyl (d)
~1.1 ppm

Methine (m)
~2.8 ppm

3J Coupling

Click to download full resolution via product page

Caption: COSY and HMBC correlations establish the position of the methyl group at C2 relative

to the N1-Ethyl substituent.

Method 2: Mass Spectrometry (ESI-MS/MS)
Protocol

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

Direct Infusion: 5 µL/min.

Collision Energy: 15–30 eV (Ramp).

Fragmentation Analysis
The fragmentation is driven by alpha-cleavage adjacent to the nitrogen atoms.
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m/z (Ion) Identity Mechanism

143.25 [M+H]⁺
Parent Ion (Base Peak in soft

ionization).

128.2 [M - 15]⁺ Loss of Methyl (minor).

114.2 [M - 29]⁺
Loss of Ethyl group (N-

dealkylation).

100.1 Ring Fragment
Piperazine-like ring

contraction.

44/58 Immonium Ions
Characteristic amine fragments

(CH₂=N⁺R₂).

Fragmentation Pathway Diagram (DOT)

[M+H]+ 
 m/z 143

Loss of Ethyl 
 [M-29]+ 
 m/z 114

- C2H5

Ring Opening 
 Alpha-Cleavage

Ring Strain

Immonium Ion 
 m/z 58

Rearrangement

Click to download full resolution via product page

Caption: Primary ESI-MS fragmentation pathway showing dealkylation and ring-opening

sequences.

Method 3: Infrared Spectroscopy (FT-IR)
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Protocol
Technique: Attenuated Total Reflectance (ATR) on Diamond crystal.

Scan Range: 4000 – 600 cm⁻¹.

Resolution: 4 cm⁻¹.

Diagnostic Bands
Wavenumber (cm⁻¹) Vibration Mode Description

3300 – 3450 N-H Stretch
Weak, broad band (Secondary

amine at N4).

2800 – 2980 C-H Stretch
Strong aliphatic stretches

(Ethyl + Ring CH₂).

2700 – 2800 Bohlmann Bands

"Trans" lone pair C-H

interactions (indicates N-

alkylation).

1450 – 1470 CH₂ Scissoring
Deformation of the ring

methylenes.

1100 – 1250 C-N Stretch
Medium intensity fingerprint

bands.

Quality Control & Purity Checks
To ensure the synthesized or purchased material is suitable for drug development:

Regioisomer Purity: Use ¹³C NMR. The C2-Methyl isomer will show a methine carbon signal

(~55-60 ppm) and a methyl signal (~18 ppm). The C5/C6 isomers will show different

symmetry and chemical shifts.

Salt Form Verification: If analyzing the hydrochloride salt, the N-H stretch in IR will shift to

~3000 cm⁻¹ (broad ammonium band) and the ¹H NMR shifts will move downfield

(deshielded) by 0.5–1.0 ppm.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1471702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 1,4-

Diazepane Derivatives. Retrieved from [Link]

PubChem. (2025). Compound Summary: 1-Ethyl-1,4-diazepane.[1] National Library of

Medicine. Retrieved from [Link]

Royal Society of Chemistry. (2022). Synthesis of Functionalized Diazepanes via Multi-

component Reactions. RSC Advances. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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